molecular formula C14H13N3O5S B244947 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide

Cat. No.: B244947
M. Wt: 335.34 g/mol
InChI Key: CMXOFXZKZSVSRM-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a furan ring, and functional groups such as a carbamoyl and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl group through a reaction with isocyanates. The furan ring is then introduced via a cyclization reaction, and the nitro group is added through nitration using nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene and furan rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-nitro-2-furamide is unique due to the presence of both a benzothiophene and furan ring in its structure, along with the carbamoyl and nitro functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C14H13N3O5S/c15-12(18)11-7-3-1-2-4-9(7)23-14(11)16-13(19)8-5-6-10(22-8)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19)

InChI Key

CMXOFXZKZSVSRM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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